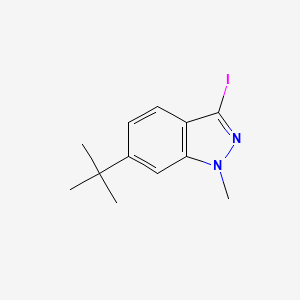

6-tert-butyl-3-iodo-1-methyl-1H-indazole

Descripción

6-tert-Butyl-3-iodo-1-methyl-1H-indazole is a substituted indazole derivative characterized by three key substituents:

- tert-Butyl group at position 6: A bulky alkyl group that enhances steric hindrance and may improve metabolic stability.

- Methyl group at position 1: A simple alkyl substituent modulating solubility and steric effects.

Propiedades

Fórmula molecular |

C12H15IN2 |

|---|---|

Peso molecular |

314.17 g/mol |

Nombre IUPAC |

6-tert-butyl-3-iodo-1-methylindazole |

InChI |

InChI=1S/C12H15IN2/c1-12(2,3)8-5-6-9-10(7-8)15(4)14-11(9)13/h5-7H,1-4H3 |

Clave InChI |

VJIVRXJEQHENGT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)C(=NN2C)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Iodo at position 3 may facilitate cross-coupling reactions, similar to bromo/chloro analogs in , but with slower kinetics due to iodine’s larger atomic radius .

Functional Group Impact: The tert-butyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This contrasts with carboxylate or cyano groups in , which increase polarity . Methyl at N1 (in the target compound) provides modest steric shielding compared to larger groups like benzyl () or tert-butoxycarbonyl (), which are used for protective strategies .

Inhibition Performance:

- highlights that 4-substituted indazoles (e.g., 4-chloro-1H-indazole) exhibit moderate inhibition against enzymes, with activity influenced by halogen electronegativity . The target compound’s 3-iodo substituent may offer distinct electronic effects, though direct inhibition data are unavailable.

- Compound 6a (), a tert-butyl-containing indazole, shows protozoal activity, suggesting tert-butyl indazoles may have broad bioactivity .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW ~342) is heavier than simpler analogs like 4-fluoro-1H-indazole (MW 136) but lighter than carboxylate derivatives (e.g., 369 in ) . Predicted low solubility due to tert-butyl and iodo groups contrasts with amino-substituted indazoles (), which have higher solubility .

- Thermal Stability: Tert-butyl groups generally improve thermal stability, as seen in and . The target compound may exhibit higher melting/boiling points than non-bulky analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.